molecular formula C19H34O2 B084894 methyl (9E,11E)-octadeca-9,11-dienoate CAS No. 13038-47-6

methyl (9E,11E)-octadeca-9,11-dienoate

Cat. No.: B084894
CAS No.: 13038-47-6
M. Wt: 294.5 g/mol
InChI Key: KVIWYYOMPLJRMC-BNFZFUHLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (9E,11E)-octadeca-9,11-dienoate can be synthesized through various methods. One common approach involves the esterification of conjugated linoleic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its methyl ester form.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product . The use of high-purity reagents and stringent quality control measures are essential to produce a product suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (9E,11E)-octadeca-9,11-dienoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides and hydroperoxides.

    Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: Epoxides and hydroperoxides.

    Reduction: Saturated fatty acid methyl esters.

    Substitution: Amides and alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (9E,11E)-octadeca-9,11-dienoate is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its presence in thermally stressed oils makes it a valuable marker for food quality control .

Properties

IUPAC Name

methyl (9E,11E)-octadeca-9,11-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-11H,3-7,12-18H2,1-2H3/b9-8+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIWYYOMPLJRMC-BNFZFUHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C=C/CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13038-47-6
Record name Methyl 9,11-octadecadienoate, (E,E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013038476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 9,11-OCTADECADIENOATE, (E,E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA2QP8H2DS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of methyl (9E,11E)-octadeca-9,11-dienoate in microalgae?

A1: this compound, also known as methyl linoleate, is a fatty acid methyl ester (FAME) found in the lipid profile of certain microalgae species like Chlorella vulgaris []. Its presence is noteworthy as microalgae are being explored as a potential sustainable source of biofuel.

Q2: How does the pH of the growth medium affect the production of this compound in Chlorella vulgaris?

A2: Research suggests that while extreme pH variations do not significantly hinder the growth of Chlorella vulgaris, they can alter its lipid production and fatty acid composition []. Specifically, cultivating C. vulgaris at a pH of 9, compared to its optimal pH of 8.2, led to the production of this compound along with other FAMEs like methyl hexadecanoate, methyl 9-octadecanoate, methyl octadecanoate, and methyl 9,12-octadecadienoate [].

Q3: What are the potential applications of this compound derived from microalgae?

A3: The presence of this compound in microalgal lipid profiles contributes to their potential as a feedstock for biodiesel production []. Further research into optimizing growth conditions and extraction methods could enhance the feasibility of utilizing microalgae-derived FAMEs like this compound as a renewable energy source.

Q4: Are there any other areas of research related to this compound?

A4: Beyond its role in biofuel production, this compound has been studied in the context of its reactivity. For instance, research has explored the formation of hydrogen sulfide adducts with this compound []. This highlights the ongoing interest in understanding the chemical properties and potential applications of this compound in various fields.

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